molecular formula C6H5ClFNO B11808670 4-Chloro-2-fluoro-5-methoxypyridine CAS No. 1227502-63-7

4-Chloro-2-fluoro-5-methoxypyridine

Cat. No.: B11808670
CAS No.: 1227502-63-7
M. Wt: 161.56 g/mol
InChI Key: OSQIIXLSORZFTP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methoxypyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and methoxy substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methoxypyridine can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction. For example, starting from 2-chloro-5-fluoropyridine, the methoxy group can be introduced using sodium methoxide in a suitable solvent such as methanol under reflux conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, amines, and other nucleophiles in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, boronic acids, and appropriate ligands in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine, while oxidation of the methoxy group can produce an aldehyde or carboxylic acid derivative.

Scientific Research Applications

4-Chloro-2-fluoro-5-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of chlorine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets . In agrochemicals, it may inhibit essential biological pathways in pests, leading to their elimination.

Comparison with Similar Compounds

4-Chloro-2-fluoro-5-methoxypyridine can be compared with other fluorinated and chlorinated pyridines:

The unique combination of substituents in this compound makes it distinct and valuable for specific applications in various fields.

Properties

IUPAC Name

4-chloro-2-fluoro-5-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQIIXLSORZFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292721
Record name 4-Chloro-2-fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-63-7
Record name 4-Chloro-2-fluoro-5-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227502-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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